2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid
CAS No.:
Cat. No.: VC15967338
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid -](/images/structure/VC15967338.png)
Specification
Molecular Formula | C10H14N2O3 |
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Molecular Weight | 210.23 g/mol |
IUPAC Name | 2-amino-4-hydroxy-1-azaspiro[4.5]deca-1,3-diene-3-carboxylic acid |
Standard InChI | InChI=1S/C10H14N2O3/c11-8-6(9(14)15)7(13)10(12-8)4-2-1-3-5-10/h13H,1-5H2,(H2,11,12)(H,14,15) |
Standard InChI Key | WAIKRHIBSZXIJL-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2(CC1)C(=C(C(=N2)N)C(=O)O)O |
Introduction
Structural Characteristics and Nomenclature
The core structure of 2-amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid consists of a 10-membered spiro system formed by a cyclohexane ring fused to a five-membered lactam ring (1-azaspiro[4.5]dec-2-ene). Key functional groups include:
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An amino group (-NH2) at position 2.
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A ketone (=O) at position 4.
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A carboxylic acid (-COOH) at position 3.
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A conjugated double bond (ene) at the 2-position.
The IUPAC name reflects this arrangement: cis-2-amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid. The spiro junction at the 1-position creates a rigid bicyclic framework, influencing stereoelectronic properties and reactivity .
Comparative Molecular Features
Table 1 compares this compound with structurally related azaspiro derivatives from published data:
The carboxylic acid group distinguishes the target compound from spirotetramat (which has an ethyl carbonate) and patent derivatives (often esterified or alkylated) .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 2-amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid is documented, analogous methods from patent literature suggest feasible routes:
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Epoxide-Carbamate Cyclization: Reacting an epoxide precursor (e.g., cyclohexene oxide) with a carbamate under basic conditions (e.g., sodium hydride) in polar aprotic solvents like NMP at elevated temperatures (>100°C) .
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Reductive Amination: Introducing the amino group via sodium cyanoborohydride-mediated reduction of an imine intermediate formed from a ketone precursor .
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Carboxylic Acid Formation: Hydrolysis of a methyl or ethyl ester using lithium hydroxide or enzymatic methods, as demonstrated in spirotetramat metabolite studies .
Stability and Reactivity
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Acid Sensitivity: The carboxylic acid may undergo decarboxylation under acidic or high-temperature conditions, forming 2-amino-4-oxo-1-azaspiro[4.5]dec-2-ene.
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Conjugated System: The α,β-unsaturated ketone (enone) is prone to Michael addition reactions, particularly with nucleophiles like thiols or amines .
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Stereochemical Rigidity: The spiro system restricts conformational flexibility, potentially enhancing metabolic stability compared to linear analogs .
Physicochemical Properties
Predicted Properties
Based on structural analogs:
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Melting Point: Estimated 180–220°C (higher than spirotetramat’s 142°C due to hydrogen-bonding from -COOH and -NH2) .
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Solubility: Moderate aqueous solubility (~1–10 mg/mL at pH 7) driven by ionization of the carboxylic acid (pKa ≈ 4.5) and amino group (pKa ≈ 9.5).
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LogP: Calculated ≈0.5 (ACD/Labs), indicating moderate hydrophilicity.
Spectroscopic Data
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IR (KBr): νmax 3300 (NH), 1720 (C=O, acid), 1680 cm⁻¹ (C=O, ketone).
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¹H NMR (DMSO-d6): δ 6.8 (s, 1H, NH2), 3.2–2.8 (m, 4H, spiro CH2), 2.5 (s, 2H, CH2CO), 1.6–1.2 (m, 4H, cyclohexane CH2) .
Biological and Industrial Relevance
Metabolic Pathways
Drawing from spirotetramat metabolism :
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Hydrolysis: Esterase-mediated cleavage of the carboxylic acid group to form 2-amino-4-oxo-1-azaspiro[4.5]dec-2-ene.
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Conjugation: Glucuronidation of the amino group (cf. BYI08330-enol-GA in spirotetramat) .
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Oxidation: CYP450-mediated hydroxylation of the cyclohexane ring.
Analytical Methods
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HPLC: Reverse-phase C18 column, mobile phase 0.1% TFA/acetonitrile, UV detection at 254 nm.
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LC-MS/MS: ESI-negative mode for carboxylic acid detection ([M-H]⁻ m/z 221.1) .
Environmental and Toxicological Considerations
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